Cas no 1825615-92-6 (2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide)

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide
- Z1565898759
- CHEMBL5023913
- 1825615-92-6
- EN300-4405284
- AKOS030708597
-
- インチ: 1S/C10H8Br2N2O/c1-14(5-4-13)10(15)8-3-2-7(11)6-9(8)12/h2-3,6H,5H2,1H3
- InChIKey: HTPNXEFQCUMRCM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(N(C)CC#N)=O)Br
計算された属性
- せいみつぶんしりょう: 331.89829g/mol
- どういたいしつりょう: 329.90034g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- 密度みつど: 1.775±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 461.5±45.0 °C(Predicted)
- 酸性度係数(pKa): -2.34±0.70(Predicted)
2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4405284-2.5g |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |
1825615-92-6 | 95.0% | 2.5g |
$1089.0 | 2025-03-15 | |
Enamine | EN300-4405284-0.5g |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |
1825615-92-6 | 95.0% | 0.5g |
$535.0 | 2025-03-15 | |
Enamine | EN300-4405284-1.0g |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |
1825615-92-6 | 95.0% | 1.0g |
$557.0 | 2025-03-15 | |
Enamine | EN300-4405284-0.1g |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |
1825615-92-6 | 95.0% | 0.1g |
$490.0 | 2025-03-15 | |
Enamine | EN300-4405284-0.25g |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |
1825615-92-6 | 95.0% | 0.25g |
$513.0 | 2025-03-15 | |
Enamine | EN300-4405284-5.0g |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |
1825615-92-6 | 95.0% | 5.0g |
$1614.0 | 2025-03-15 | |
Enamine | EN300-4405284-0.05g |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |
1825615-92-6 | 95.0% | 0.05g |
$468.0 | 2025-03-15 | |
Enamine | EN300-4405284-10.0g |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide |
1825615-92-6 | 95.0% | 10.0g |
$2393.0 | 2025-03-15 |
2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamideに関する追加情報
Professional Introduction to 2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide (CAS No. 1825615-92-6)
2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide, a compound with the chemical formula C₈H₅Br₂N₃O, is a specialized molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1825615-92-6, represents a fascinating example of how structural modifications can influence biological activity and therapeutic potential. The presence of both bromine substituents and a cyano group in its molecular structure imparts unique properties that make it a valuable candidate for further research and development.
The< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide molecule is characterized by its benzamide core, which is a common scaffold in many bioactive molecules. The benzamide moiety is known for its role in modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegeneration. The introduction of bromine atoms at the 2 and 4 positions enhances the electron-withdrawing effect of the molecule, potentially influencing its interactions with biological targets. Additionally, the cyano group and the methyl substituent contribute to the compound's overall reactivity and solubility profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of action of such compounds with greater accuracy. Studies have suggested that the< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide may interact with specific enzymes and receptors, making it a promising candidate for drug discovery. For instance, preliminary computational studies indicate that this compound could exhibit inhibitory effects on certain kinases involved in cancer progression. These findings align with the broader trend of developing small-molecule inhibitors as therapeutic agents.
The synthesis of< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the bromination of a suitable precursor to introduce the bromine atoms at the desired positions on the benzene ring. Subsequent functionalization with a cyanomethyl group and a methylamino group completes the structural framework. Each step in this synthesis must be meticulously controlled to ensure high yield and purity, which are critical for subsequent biological testing.
In vitro studies have begun to explore the potential applications of< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide in various therapeutic contexts. One area of interest is its potential as an anti-inflammatory agent. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. The ability of this compound to modulate inflammatory pathways could make it a valuable addition to existing treatment regimens. Additionally, its structural similarity to known bioactive molecules suggests that it may have applications in other therapeutic areas, such as neurology and oncology.
The< strong>CAS number 1825615-92-6 serves as a unique identifier for this compound, facilitating its tracking in research databases and literature. This standardized nomenclature ensures that scientists around the world can accurately reference and utilize this molecule in their studies. As research continues to uncover new applications for< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide, its significance in pharmaceutical chemistry is likely to grow.
The development of new drugs is often a lengthy and complex process that involves multiple stages of testing, from initial discovery to clinical trials. However, compounds like< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide provide researchers with valuable starting points for further innovation. By understanding its structure-activity relationships, scientists can design derivatives with enhanced efficacy or reduced side effects. This iterative approach to drug development underscores the importance of compounds like this one in advancing medical science.
The role of brominated aromatic compounds in medicinal chemistry cannot be overstated. These molecules often exhibit unique biological properties due to the electron-withdrawing nature of bromine atoms. In addition to their potential as pharmacological agents,< strong>brominated aromatic compounds are also valuable tools in synthetic chemistry, serving as intermediates for more complex molecules. The< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide, with its distinctive structure, exemplifies this versatility.
The future prospects for< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide are promising given its intriguing chemical properties and potential biological activities. As research progresses, it is likely that new synthetic routes will be developed to improve its accessibility and scalability. Furthermore, collaborations between academic researchers and industry scientists will be crucial in translating laboratory findings into tangible therapeutic benefits.
In conclusion,< strong>2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide (CAS No. 1825615-92-6) represents a significant advancement in pharmaceutical chemistry. Its unique structure and potential biological activities make it a compelling candidate for further study and development. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play an important role in shaping the future of medicine.
1825615-92-6 (2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide) 関連製品
- 1876664-77-5(1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,2-difluoro-1-methylpropyl)-)
- 512186-39-9(Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-)
- 2640882-05-7(N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide)
- 876866-50-1(1-cyclopropanecarbonylpiperidine-4-carboxylic acid)
- 1378473-72-3(1-(2-ethylphenyl)but-3-en-1-ol)
- 10405-45-5(2-Propenamide,N,N'-1,9-nonanediylbis-)
- 2034519-11-2(1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide)
- 6638-05-7(Methylsyringol)
- 886954-40-1(7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole)
- 2034618-94-3(1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-3-(trifluoromethyl)benzoylpiperazine)




